
1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene, also known as DIITFB or TFB, is a fluorinated compound. It belongs to the class of iodobenzenes. The molecular formula is C7H2F5IO , and the average mass is 323.987 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms, one iodine atom, and one trifluoromethoxy group attached to it . The exact positions of these substituents on the benzene ring give the compound its name .Wissenschaftliche Forschungsanwendungen
Aryne Route to Naphthalenes
The generation and reactivity of aryne intermediates derived from various (trifluoromethoxy)benzenes, including 1,4-difluoro-2-iodo-3-(trifluoromethoxy)benzene, have been studied. These intermediates can be used to synthesize 1- and 2-(trifluoromethoxy)naphthalenes, offering a pathway to create complex molecular structures (Schlosser & Castagnetti, 2001).
Nucleophilic Trifluoromethoxylation
An isolable pyridinium trifluoromethoxide salt, synthesized from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene, has been shown to be an effective trifluoromethoxide source for SN2 reactions, demonstrating potential in trifluoromethyl ether formation (Duran-Camacho et al., 2021).
Trifluoromethoxylation of Aliphatic Substrates
The reaction involving tetrabutylammonium triphenyldifluorosilicate and 2,4-dinitro(trifluoromethoxy)benzene under specific conditions can generate a trifluoromethoxide anion capable of substituting activated bromides and alkyl iodides. This process facilitates the formation of aliphatic trifluoromethyl ethers, marking a novel method in organic synthesis (Marrec et al., 2010).
Halogenation Studies
Controlled chlorination of trifluoromethoxybenzene, possibly including this compound, has been shown to produce mono-, di-, tri-, and tetrachloro derivatives without hydrolysis of the -OCF3 group, indicating the chemical stability and potential for further functionalization of these compounds (Herkes, 1977).
Electrophilic Trifluoromethylation
Studies on the reaction of hypervalent iodine electrophilic trifluoromethylation reagents with phenols have shown the formation of trifluoromethylated aromatic compounds. This demonstrates the utility of such reagents, possibly including this compound, in introducing trifluoromethoxy groups to aromatic compounds (Stanek et al., 2008).
Eigenschaften
IUPAC Name |
1,4-difluoro-2-iodo-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5IO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDFPJLSXOSUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2566826.png)

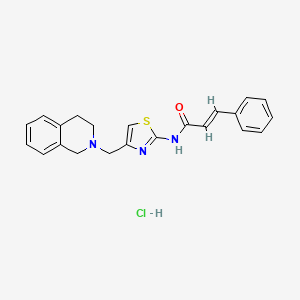
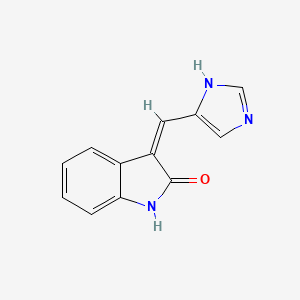
![2-[(2-Chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2566832.png)
![3-[(Allyloxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2566836.png)

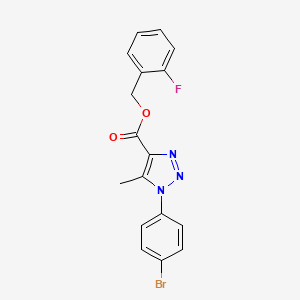
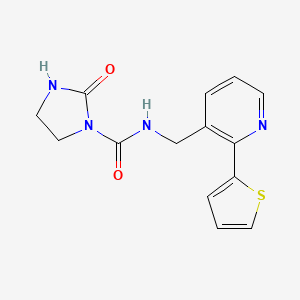
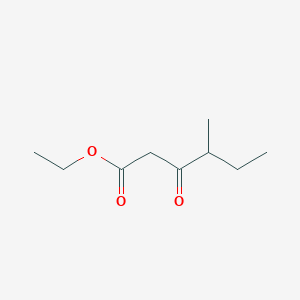

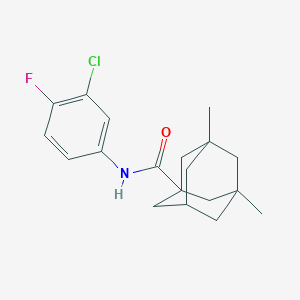
![N-(3-Methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2566847.png)
![1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2566849.png)